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molecular formula C9H11NO2 B590367 2,4,6-Trimethyl-5-nitrobenzene-d11 CAS No. 1126138-12-2

2,4,6-Trimethyl-5-nitrobenzene-d11

Cat. No. B590367
M. Wt: 176.259
InChI Key: SCEKDQTVGHRSNS-JXCHDVSKSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06455528B1

Procedure details

To a solution of chromic anhydride (40 g) in acetic acid (450 ml) was added a solution of nitromesitylene (20 g) in acetic acid (50 ml) at 65-70° C. over 20 min. This reaction mixture was stirred at 65-70° C. for 30 min and isopropyl alcohol (45 ml) was added. This reaction mixture was further stirred at 50° C. for 30 min. Water was added to the reaction mixture to make the total amount 500 ml and the mixture was ice-cooled. The precipitated crystals were collected by filtration to give the title compound (13 g) as pale-green crystals.
[Compound]
Name
chromic anhydride
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:9]([CH3:10])=[CH:8]C(C)=[CH:6][C:5]=1[CH3:12])([O-:3])=[O:2].[CH:13]([OH:16])([CH3:15])C.[OH2:17]>C(O)(=O)C>[N+:1]([C:4]1[C:9]([CH3:10])=[CH:8][C:15]([C:13]([OH:16])=[O:17])=[CH:6][C:5]=1[CH3:12])([O-:3])=[O:2]

Inputs

Step One
Name
chromic anhydride
Quantity
40 g
Type
reactant
Smiles
Name
Quantity
20 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1C)C)C
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
45 mL
Type
reactant
Smiles
C(C)(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
67.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
This reaction mixture was stirred at 65-70° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
This reaction mixture was further stirred at 50° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1C)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 13 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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